![molecular formula C24H28N2O6 B3249273 (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid CAS No. 1932033-81-2](/img/structure/B3249273.png)
(2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid
Overview
Description
(2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid is a type of amino acid that is commonly used in scientific research. This amino acid is known for its unique properties and has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications.
Scientific Research Applications
NMR Sensitive Probes and Medicinal Chemistry:
- Conformational Studies and NMR Applications: (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized as Fmoc-, Boc-, and free amino acids, show distinct conformational preferences in model peptides. These amino acids have been used for sensitive detection in 19F NMR, suggesting their potential in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Peptide Synthesis and Structural Mimics:
- Mimicking β-Strand Structures in Peptides: Unnatural amino acid 2, synthesized using Fmoc- and Boc-protected derivatives, can mimic the hydrogen-bonding functionality of a tripeptide β-strand. This capability is used in the formation of β-sheet-like hydrogen-bonded dimers in peptide synthesis, opening pathways to study peptide structures and interactions (Nowick et al., 2000).
Synthetic Strategies and Protected Amino Acids:
- Development of Synthesis Methods for Protected Amino Acids: Research has led to the development of synthetic strategies for preparing orthogonally protected amino acids, like l-Dap methyl esters, using Fmoc and Boc groups. This methodology is significant for creating novel amino acids for peptide synthesis (Temperini et al., 2020).
Glycopeptide Mimics and Medicinal Chemistry:
- Synthesis of Amino Acids for Neoglycopeptides: The synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid from Boc-Ser-OH and its incorporation into peptides demonstrates its utility in creating glycoconjugates similar to natural glycopeptides. This application is crucial in medicinal chemistry and the study of glycopeptides (Carrasco et al., 2006).
Solid-Phase Peptide Synthesis (SPPS):
- Utilization in SPPS and Protecting Group Strategies: Fmoc and Boc groups are extensively used to protect the α-amino function in SPPS. Research into Mmsb linker, which allows the combination of these two groups, demonstrates its advantages in peptide synthesis, including on-resin cyclization and disulfide formation (Nandhini et al., 2022).
properties
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-14(25-23(30)32-24(2,3)4)20(21(27)28)26-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,30)(H,26,29)(H,27,28)/t14-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETIWIXNTKKVMT-JLTOFOAXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid | |
CAS RN |
1932033-81-2 | |
Record name | (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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